1-(4-Fluorobenzoyl)cyclopropan-1-amine
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Overview
Description
1-(4-Fluorobenzoyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H10FNO It is characterized by a cyclopropane ring attached to a 4-fluorobenzoyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)cyclopropan-1-amine typically involves the reaction of 4-fluorobenzoyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives with various functional groups.
Scientific Research Applications
1-(4-Fluorobenzoyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The cyclopropane ring and fluorobenzoyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzoyl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylbenzoyl)cyclopropan-1-amine: Contains a methyl group instead of fluorine.
1-(4-Nitrobenzoyl)cyclopropan-1-amine: Contains a nitro group instead of fluorine.
Uniqueness
1-(4-Fluorobenzoyl)cyclopropan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interactions with biological targets. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound a valuable compound for research and development.
Properties
Molecular Formula |
C10H10FNO |
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Molecular Weight |
179.19 g/mol |
IUPAC Name |
(1-aminocyclopropyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C10H10FNO/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10/h1-4H,5-6,12H2 |
InChI Key |
ITQVHZVUOXTRNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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